Dynorphin A (1-9)

Descripción general

Descripción

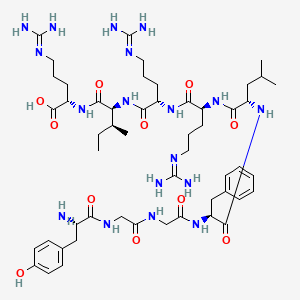

Dynorphin A (1-9) is a peptide fragment derived from the larger endogenous opioid peptide, dynorphin A. It is composed of the first nine amino acids of dynorphin A, which include tyrosine, glycine, glycine, phenylalanine, leucine, arginine, arginine, isoleucine, and arginine. Dynorphin A (1-9) is known for its potent activity at the kappa-opioid receptor, which plays a significant role in modulating pain, stress, and addiction responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dynorphin A (1-9) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of Dynorphin A (1-9) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Dynorphin A (1-9) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.

Substitution: Amino acid residues in Dynorphin A (1-9) can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid analogs and coupling agents like DIC and HOBt.

Major Products:

Oxidation: Formation of dityrosine or other oxidized derivatives.

Reduction: Reduced peptide with altered disulfide bonds.

Substitution: Peptide analogs with modified amino acid residues.

Aplicaciones Científicas De Investigación

Dynorphin A (1-9) has a wide range of applications in scientific research:

Chemistry: Used to study peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in modulating pain, stress, and addiction through kappa-opioid receptor interactions.

Medicine: Explored as a potential therapeutic agent for pain management and addiction treatment.

Mecanismo De Acción

Dynorphin A (1-9) exerts its effects primarily through the activation of the kappa-opioid receptor, a G-protein-coupled receptor. Upon binding to the receptor, it induces a conformational change that activates intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels. These actions result in the modulation of pain perception, stress response, and addictive behaviors .

Comparación Con Compuestos Similares

Dynorphin A (1-13): A longer peptide with similar kappa-opioid receptor activity but different potency and selectivity.

Dynorphin B: Another endogenous opioid peptide with distinct receptor selectivity and potency.

Big Dynorphin: A larger peptide that includes both dynorphin A and dynorphin B sequences

Uniqueness: Dynorphin A (1-9) is unique due to its specific sequence and high affinity for the kappa-opioid receptor. Its shorter length compared to other dynorphins makes it a valuable tool for studying the minimal structural requirements for receptor activation and for developing selective kappa-opioid receptor ligands .

Actividad Biológica

Dynorphin A (1-9) is a peptide derived from the larger precursor dynorphin A, which is known for its role as an endogenous ligand for the kappa-opioid receptor (KOR). This compound has garnered attention in various fields of biomedical research due to its multifaceted biological activities, including analgesic effects, modulation of addiction pathways, and involvement in mood regulation. The following sections delve into its biological activity, structure-activity relationships, and relevant case studies.

Structure and Pharmacology

Chemical Structure:

Dynorphin A (1-9) is composed of the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg. Its structure is crucial for its interaction with opioid receptors, particularly the kappa subtype.

Pharmacological Profile:

Dynorphin A (1-9) exhibits a high affinity for KOR, which plays a significant role in pain modulation and the regulation of emotional states. Studies have shown that modifications to its structure can significantly affect its binding affinity and selectivity towards opioid receptors.

| Modification | Effect on Kappa Selectivity |

|---|---|

| D-Ala at position 2 | Loss of kappa-selectivity |

| D-Arg substitutions | Diminished kappa-binding |

| C-terminal extension | Ineffective for increasing biological activity |

Biological Activities

Dynorphin A (1-9) has been implicated in several biological processes:

- Analgesic Effects:

- Addiction and Reward Pathways:

- Mood Regulation:

Case Studies

Several studies have explored the effects of dynorphin A (1-9) in different biological contexts:

-

Zebrafish Model Study:

A comparative study between zebrafish dynorphin A and mammalian dynorphin A demonstrated that both peptides bind to zebrafish opioid receptors with varying affinities. Notably, zebrafish dynorphin showed higher affinity for certain delta receptors compared to mammalian counterparts, suggesting evolutionary conservation of opioid receptor function . -

D-Amino Acid Substitution Study:

Research on the incorporation of D-amino acids into dynorphin A (1-9) revealed that such modifications can stabilize the peptide but may also lead to a loss of selectivity for KOR. This finding underscores the delicate balance between structural integrity and functional efficacy in peptide design .

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H84N18O11/c1-5-30(4)42(48(79)68-37(49(80)81)16-11-23-62-52(58)59)70-45(76)36(15-10-22-61-51(56)57)66-44(75)35(14-9-21-60-50(54)55)67-46(77)38(24-29(2)3)69-47(78)39(26-31-12-7-6-8-13-31)65-41(73)28-63-40(72)27-64-43(74)34(53)25-32-17-19-33(71)20-18-32/h6-8,12-13,17-20,29-30,34-39,42,71H,5,9-11,14-16,21-28,53H2,1-4H3,(H,63,72)(H,64,74)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,78)(H,70,76)(H,80,81)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t30-,34-,35-,36-,37-,38-,39-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWWJMLXKYUVTQ-VCZUSBFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H84N18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1137.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77259-54-2 | |

| Record name | Dynorphin A (1-9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077259542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.